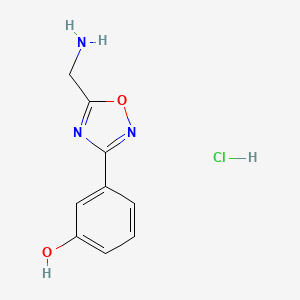

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride

Description

The compound 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride is a 1,2,4-oxadiazole derivative characterized by a phenol group at the 3-position and an aminomethyl substituent at the 5-position of the oxadiazole ring. For example, the benzamide analog has a molecular formula of C₁₀H₁₁ClN₄O₂, a molecular weight of 254.67 g/mol, and is classified as an irritant in safety profiles .

1,2,4-Oxadiazoles are heterocyclic scaffolds known for their metabolic stability, hydrogen-bonding capacity, and versatility in drug design. The aminomethyl group enhances solubility and bioavailability, while the phenolic or benzamide moiety may contribute to target binding via π-π interactions or hydrogen bonding .

Properties

IUPAC Name |

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6;/h1-4,13H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAMLUOIILTABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171898-13-6 | |

| Record name | 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group and the phenol moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The aminomethyl group can be introduced via reductive amination, and the phenol group can be added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under certain conditions.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and phenol group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride with structurally related 1,2,4-oxadiazole derivatives:

Structural and Functional Differences

Substituent Effects on Bioactivity: The benzamide derivative (C₁₀H₁₁ClN₄O₂) shares structural similarity with the target phenol compound but replaces the phenolic -OH with a carboxamide group. This substitution may alter solubility and target affinity, as carboxamides are stronger hydrogen-bond acceptors . Piperidine and isopropyl substituents (C₁₀H₁₇ClN₃O) increase lipophilicity, favoring blood-brain barrier penetration, as seen in neuroactive compounds .

Antimicrobial vs. Neurological Applications: The pyridin-2-ol derivative (C₈H₉ClN₄O₂) demonstrated antimicrobial activity against enteric pathogens, suggesting that phenolic or heteroaromatic -OH groups may enhance interactions with bacterial enzymes .

Safety and Solubility: Compounds with aminomethyl groups (e.g., C₁₀H₁₁ClN₄O₂) generally exhibit improved aqueous solubility compared to alkyl-substituted analogs (e.g., C₁₀H₁₂ClN₃O) .

Research Findings and Pharmacological Insights

- Antimicrobial Activity: Oxadiazoles with phenolic or pyridinol groups (e.g., C₈H₉ClN₄O₂) show promise in treating gastrointestinal infections, with MIC values <1 µg/mL against E. coli and Salmonella .

- Receptor Targeting: Structural analogs like ASP4058 hydrochloride achieve nanomolar potency at S1P receptors, emphasizing the importance of bulky substituents (e.g., trifluoromethyl) for receptor fit .

- Synthetic Accessibility: The aminomethyl-oxadiazole core is efficiently synthesized via cyclization of thioamide precursors, enabling high-throughput production .

Biological Activity

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride, a compound characterized by its unique oxadiazole structure, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₉N₃O₂

- Molecular Weight : 191.19 g/mol

- CAS Number : 1018613-19-8

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- T-47D (breast cancer)

- SK-MEL-5 (melanoma)

- MDA-MB-468 (breast cancer)

- Efficacy :

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that it may interact with specific protein targets involved in cancer progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Efficacy Against Pathogens

-

Tested Microorganisms :

- Gram-positive bacteria

- Gram-negative bacteria

- Fungal strains

- Results :

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. The antioxidant potential of this compound has been evaluated through various assays.

Scavenging Activity

- Hydrogen Peroxide Scavenging :

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with structural similarities to this compound had IC₅₀ values as low as 0.67 µM against prostate cancer cell lines . This underlines the potential for developing targeted therapies based on this compound's structure.

Case Study 2: Antimicrobial Screening

In a comparative study on antimicrobial agents, derivatives of oxadiazoles were tested against a panel of pathogens. The findings indicated that certain derivatives exhibited potent antibacterial effects with MICs lower than those of conventional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride?

The compound is synthesized via cyclization reactions involving amidoxime intermediates and carboxylic acid derivatives. For example, amidoximes can react with activated carbonyl groups to form the 1,2,4-oxadiazole ring, followed by functionalization of the aminomethyl group. Hydrochloride salt formation is typically achieved using HCl in polar solvents like ethanol or water .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- NMR spectroscopy (1H/13C) to verify aromatic protons, oxadiazole ring integrity, and aminomethyl group connectivity.

- Mass spectrometry (ESI or HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography for definitive structural elucidation, employing programs like SHELXL for refinement .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

Purity is evaluated using HPLC (with UV detection at 254 nm for aromatic systems), TLC (silica gel with fluorescent indicator), and elemental analysis (C, H, N). Melting point determination can also indicate consistency with literature values .

Advanced Research Questions

Q. How can researchers address discrepancies between computational modeling and experimental crystallographic data for this compound?

Discrepancies may arise from crystal packing effects or solvent interactions. Strategies include:

Q. What are the common side reactions during oxadiazole ring formation, and how can they be minimized?

Side reactions include incomplete cyclization (yielding open-chain intermediates) or hydrolysis of the oxadiazole ring under acidic conditions. Mitigation involves:

- Optimizing reaction time and temperature (e.g., 80–100°C for cyclization).

- Using anhydrous solvents and catalysts like HATU or EDCI to enhance efficiency .

Q. What strategies improve the yield of the hydrochloride salt during final purification?

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Hydrochloride salts are hygroscopic; degradation may occur via hydrolysis of the oxadiazole ring. Recommendations:

- Store at –20°C under inert gas (N2/Ar).

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Methodological Notes

- Crystallography : SHELX programs are robust for small-molecule refinement, but macromolecular applications require additional validation (e.g., twinning analysis) .

- Synthesis : For scale-up, consider flow chemistry to enhance reproducibility of exothermic cyclization steps .

- Data Interpretation : Always cross-reference NMR assignments with computational predictions (e.g., ChemDraw or ACD/Labs) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.